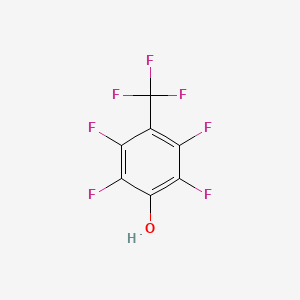

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

Description

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7O/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQGKHUTYHEFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380258 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2787-79-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol. The information is presented in a clear, tabular format for ease of comparison and is supplemented with descriptions of general experimental methodologies for determining these key characteristics.

Physical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, a highly fluorinated aromatic compound.

| Property | Value |

| Molecular Formula | C₇HF₇O |

| Molecular Weight | 234.07 g/mol [1] |

| Appearance | White or colorless to almost white or almost colorless powder to lump. |

| Melting Point | 27 °C |

| Boiling Point | 163 - 164 °C[2] |

| Density | 1.71 g/mL |

| Refractive Index | 1.414[2][3] |

| pKa (Predicted) | 4.09 ± 0.33[4] |

| Flash Point | 82 °C (179.6 °F) - closed cup[3] |

General Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary tube method.[5]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.

-

Procedure: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of a substance, the Thiele tube method is often employed.[7][8]

-

Apparatus: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube. This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[8]

-

Procedure: As the oil is heated, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is then stopped, and the oil is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[7][8]

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method is highly accurate.

-

Procedure: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first weighed empty. It is then filled with the liquid, and the stopper is inserted, allowing the excess liquid to escape through the capillary. The outside of the pycnometer is carefully dried, and it is weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and is often measured using an Abbe refractometer.[9][10]

-

Procedure: A few drops of the liquid are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent, so the temperature is typically controlled and reported.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties. The high degree of fluorination significantly influences its characteristics.

References

- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 2. organomation.com [organomation.com]

- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol CAS number and molecular structure

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block for researchers, scientists, and professionals in drug development and material science. It covers the compound's chemical properties, molecular structure, applications, and safety information.

Compound Identification and Structure

This compound is an organofluorine compound, also known by synonyms such as α,α,α,2,3,5,6-Heptafluoro-p-cresol and Perfluoro-p-cresol.[1][2] Its structure consists of a phenol ring heavily substituted with fluorine atoms and a trifluoromethyl group, which impart significant chemical stability and unique reactivity.[1]

CAS Number: 2787-79-3[1][2][3]

Molecular Formula: C₇HF₇O[1][2][3]

Molecular Structure:

Caption: Molecular structure of the compound.

Physicochemical Properties

The compound is described as a colorless liquid or a white to colorless low-melting solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 234.07 g/mol | [1][3][4] |

| Appearance | White or colorless powder/lump; Liquid | [1] |

| Boiling Point | 163-164 °C | [1] |

| Melting Point | 27 °C | [1] |

| Density | 1.713 g/mL at 25 °C | |

| Refractive Index | n20/D 1.414 | |

| Flash Point | 82 °C (179.6 °F) - closed cup |

Compound Identifiers

For ease of reference across various databases and publications, the following identifiers are provided.

| Identifier Type | Value | Source(s) |

| CAS Number | 2787-79-3 | [1][3] |

| Linear Formula | CF₃C₆F₄OH | |

| SMILES | Oc1c(F)c(F)c(c(F)c1F)C(F)(F)F | |

| InChI Key | HZQGKHUTYHEFBT-UHFFFAOYSA-N | |

| MDL Number | MFCD00155984 | [1] |

| PubChem CID | 2776810 | [1][4] |

Applications in Research and Development

This compound is a highly valuable intermediate, particularly in the pharmaceutical, agrochemical, and material science sectors.[1]

-

Drug Discovery and Medicinal Chemistry : The strategic inclusion of trifluoromethyl groups is a well-established method for enhancing the efficacy of drug candidates.[5] This group can improve metabolic stability, lipophilicity, binding selectivity, and pharmacokinetic profiles.[5] This compound serves as a key building block for introducing the heptafluoro-p-cresol moiety into complex molecules, making it vital for synthesizing novel active pharmaceutical ingredients (APIs).[1]

-

Material Science : Due to the strength of the C-F bond, this compound is used to produce specialty polymers and high-performance coatings with exceptional thermal and chemical resistance.[1][5] These advanced materials are suitable for use in harsh environments, such as in the aerospace and automotive industries.[1]

-

Agrochemicals : Similar to pharmaceuticals, the unique properties imparted by the fluorinated structure are harnessed in the synthesis of modern agrochemicals.[1]

Caption: Synthetic utility workflow of the title compound.

Synthesis and Experimental Protocols

General Synthesis

While detailed, step-by-step protocols for specific reactions are proprietary or published in specialized literature, a known synthetic route involves using octafluorotoluene as the starting reagent to prepare this compound. This highlights its role as a derivative of more fundamental fluorinated chemicals.

Experimental Use: A Conceptual Protocol

As an intermediate, this compound is typically used in nucleophilic substitution reactions or as a precursor for creating more complex fluorinated molecules. A generalized experimental workflow for its use in synthesizing a novel diaryl ether (a common motif in pharmaceuticals) is outlined below.

Caption: Generalized workflow for synthetic application.

Methodology:

-

Deprotonation : this compound is dissolved in a suitable aprotic solvent (e.g., DMF, THF). A base (e.g., K₂CO₃, NaH) is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Nucleophilic Aromatic Substitution (SₙAr) : An activated aryl halide or sulfonate is added to the reaction mixture. The phenoxide attacks the electrophilic aryl system, displacing the leaving group to form a new carbon-oxygen bond. The reaction is often heated to facilitate the transformation.

-

Work-up : Upon completion, the reaction is quenched (e.g., with water or a mild acid). The product is extracted into an organic solvent. The organic layer is washed to remove salts and residual solvent.

-

Purification : The crude product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the final, high-purity compound.

Safety and Handling

This compound requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate it can cause skin and eye irritation and may cause respiratory irritation.[4]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |

| Target Organs | Respiratory system | |

| Storage | Store at 2-8 °C in a well-ventilated place. Keep container tightly closed. | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter |

References

Spectroscopic data for Perfluoro-p-cresol (NMR, IR, Mass Spec)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Perfluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Perfluoro-p-cresol, a fully fluorinated derivative of p-cresol, is anticipated to exhibit unique electronic and lipophilic properties, making it a molecule of interest for various research and development applications. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous structural confirmation and insights into the chemical environment of the molecule. This guide serves as a foundational resource for researchers working with or aiming to synthesize and characterize perfluoro-p-cresol and related perfluorinated aromatic compounds.

Spectroscopic Data (Proxy: Pentafluorophenol)

Due to the absence of published spectroscopic data for perfluoro-p-cresol, the data for pentafluorophenol (C₆HF₅O) is presented here as a reliable proxy. The structural similarity, with a perfluorinated aromatic ring and a hydroxyl group, allows for a strong predictive correlation of the spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Table 1: ¹⁹F NMR Data for Pentafluorophenol

| Position | Chemical Shift (δ, ppm) |

| ortho-F | -165.9 |

| meta-F | -163.5 |

| para-F | -156.8 |

Note: Chemical shifts are relative to CFCl₃. Data is indicative and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for Pentafluorophenol

| Position | Chemical Shift (δ, ppm) |

| C-OH | 125-130 (broad) |

| C-F (ortho) | 138-142 (doublet) |

| C-F (meta) | 136-140 (doublet) |

| C-F (para) | 134-138 (triplet) |

Note: The carbon signals are expected to show complex splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a perfluorinated aromatic compound is dominated by strong C-F stretching vibrations.

Table 3: IR Absorption Data for Pentafluorophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3300 | Broad, Medium | O-H stretch |

| ~1520 | Strong | Aromatic C=C stretch |

| ~1200-1000 | Very Strong | C-F stretch |

| ~990 | Strong | Aromatic C-F stretch |

Source: NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile organic compounds.

Table 4: Mass Spectrometry Data for Pentafluorophenol (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 184 | High | Molecular Ion [M]⁺ |

| 165 | Moderate | [M-F]⁺ |

| 137 | Moderate | [M-COF]⁺ |

| 117 | Moderate | [C₅F₃]⁺ |

| 69 | High | [CF₃]⁺ |

Source: NIST Chemistry WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹⁹F and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹⁹F and ¹³C frequencies.

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic fluorine (~ -100 to -180 ppm).

-

Use a standard pulse sequence for ¹⁹F detection.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the aromatic region (~100-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower sensitivity of ¹³C and the splitting caused by fluorine.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.[3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel fluorinated compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel fluorinated compound.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for perfluoro-p-cresol, based on the well-characterized analog, pentafluorophenol. The provided NMR, IR, and MS data, along with the experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The distinct spectroscopic signatures of perfluorinated aromatic compounds, particularly the wide chemical shift range in ¹⁹F NMR and strong C-F vibrations in IR, are highlighted. This guide should facilitate the identification and characterization of perfluoro-p-cresol and other novel fluorinated molecules.

References

A Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol, a highly fluorinated phenol derivative of interest in various chemical and pharmaceutical research fields. A comprehensive search of publicly available literature and databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. This guide provides a summary of its known physical properties, theoretical considerations for its solubility based on its chemical structure, and a detailed experimental protocol for researchers to determine its solubility in solvents of interest. The methodologies provided herein are based on the well-established "shake-flask" method, a reliable technique for solubility measurement.

Introduction

This compound is a specialized fluorinated compound with applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique properties, imparted by the presence of multiple fluorine atoms and a trifluoromethyl group, include enhanced chemical and thermal stability.[1] Despite its utility, a critical gap exists in the publicly accessible physicochemical data for this compound, specifically its solubility in common laboratory solvents.

Solubility is a fundamental parameter in drug discovery and development, chemical synthesis, and material science, influencing reaction kinetics, purification strategies, and bioavailability. This guide aims to bridge the existing knowledge gap by providing a framework for researchers to assess the solubility of this compound.

Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. The physical state of the compound at room temperature has been variously described as a liquid or a low-melting solid, indicating a melting point near ambient temperatures.[1]

| Property | Value | Reference |

| Molecular Formula | C₇HF₇O | |

| Molecular Weight | 234.07 g/mol | |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid | [1] |

| Boiling Point | 163-164 °C | |

| Melting Point | 27 °C | [1] |

| Density | 1.713 g/mL at 25 °C | |

| Refractive Index | n20/D 1.414 |

Solubility Profile: Theoretical Considerations and Data

As of the compilation of this guide, no empirical quantitative solubility data for this compound in common laboratory solvents has been found in peer-reviewed literature or chemical databases. However, based on the principle of "like dissolves like," we can make qualitative predictions.[2][3]

The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding. However, the remainder of the molecule is heavily fluorinated, rendering it highly non-polar and hydrophobic.[1] This dual nature suggests a complex solubility profile.

Table 2: Predicted Qualitative Solubility of this compound and Data Availability

| Solvent | Polarity | Predicted Qualitative Solubility | Quantitative Data |

| Water | High | Low to Very Low | Not Available |

| Methanol | High | Moderate | Not Available |

| Ethanol | High | Moderate | Not Available |

| Acetone | High | High | Not Available |

| Dichloromethane | Medium | High | Not Available |

| Tetrahydrofuran (THF) | Medium | High | Not Available |

| Toluene | Low | Moderate to High | Not Available |

| Hexane | Low | Low | Not Available |

It is anticipated that the compound will exhibit higher solubility in moderately polar to non-polar organic solvents that can interact favorably with its fluorinated structure. Solvents like acetone, dichloromethane, and THF are likely to be effective. While the hydroxyl group may impart some solubility in polar protic solvents like ethanol and methanol, the large fluorinated portion will likely limit this. Its solubility in highly polar water is expected to be very low.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol is a generalized procedure that can be adapted for this compound.

4.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.[5]

-

For fine suspensions, centrifugation at a controlled temperature can be used to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

4.3. Experimental Workflow Diagram

Shake-Flask Experimental Workflow

Logical Relationships in Solubility

The solubility of a compound is governed by the interplay between the properties of the solute and the solvent. The following diagram illustrates these relationships for this compound.

Solute-Solvent Interaction Logic

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the detailed shake-flask methodology, researchers in the fields of chemistry and drug development can generate reliable solubility data for this compound in various laboratory solvents, thereby facilitating its effective use in their research endeavors. The principles and diagrams presented also offer a predictive framework for understanding its solubility behavior.

References

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol, also known as perfluoro-p-cresol, is a highly fluorinated aromatic compound of significant interest in materials science, agrochemicals, and pharmaceuticals.[1][2][3] Its unique chemical structure, characterized by a perfluorinated benzene ring and a trifluoromethyl group, imparts exceptional thermal and chemical stability.[3] This guide provides a comprehensive overview of the chemical stability and reactivity of this compound, including quantitative data, detailed experimental protocols for its key reactions, and a discussion of its potential, though not yet fully elucidated, role in biological systems. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block in drug design.[4]

Chemical and Physical Properties

This compound is a colorless to white solid or liquid with a faintly phenolic odor.[5][6][7] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2787-79-3 | [6][8] |

| Molecular Formula | C₇HF₇O | [6][8] |

| Molecular Weight | 234.07 g/mol | [6][8] |

| Boiling Point | 163-164 °C | [6] |

| Density | 1.713 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.414 | [6] |

| Flash Point | 82 °C (closed cup) | [5] |

Chemical Stability

The high degree of fluorination in this compound contributes to its remarkable thermal and chemical stability.[3] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group render the aromatic ring less susceptible to oxidative and electrophilic attack.

Thermal Stability

Experimental Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of a compound like this compound.

-

Objective: To determine the onset of thermal decomposition and the weight loss profile as a function of temperature.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed.

-

Hydrolytic and Oxidative Stability

Due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, the aromatic ring is deactivated towards electrophilic attack and oxidation. The compound is expected to be stable in the presence of common oxidizing agents and across a wide pH range under typical laboratory conditions.

Reactivity

The reactivity of this compound is dominated by the acidic nature of the phenolic proton and the susceptibility of the highly electron-deficient aromatic ring to nucleophilic attack.

Acidity and pKa

The electron-withdrawing fluorine atoms and trifluoromethyl group significantly increase the acidity of the phenolic proton through inductive effects and stabilization of the resulting phenoxide anion. While an experimental pKa value for this compound is not available in the reviewed literature, a reasonable estimate can be made by comparison with structurally similar compounds. The pKa of 2,3,5,6-tetrafluorophenol is 5.67, and that of pentafluorophenol is 5.5.[11][12] Given the additional electron-withdrawing trifluoromethyl group, the pKa of the title compound is expected to be in a similar or slightly lower range.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a general method for determining the pKa of a phenolic compound.[1][13][14]

-

Objective: To determine the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV-Vis absorption spectrum.

-

Apparatus: UV-Vis spectrophotometer, pH meter, and a set of buffer solutions covering a range of pH values (e.g., pH 2 to 10).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture).

-

Prepare a series of solutions by diluting the stock solution into different buffer solutions to a constant final concentration.

-

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 250-400 nm).

-

Identify the wavelengths of maximum absorbance for the protonated (acidic) and deprotonated (basic) forms of the phenol.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

-

Nucleophilic Aromatic Substitution

The perfluorinated aromatic ring is highly activated towards nucleophilic aromatic substitution (SNA_r). Nucleophiles will preferentially attack the carbon atom at the para position to the trifluoromethyl group, displacing a fluoride ion. This is a common reaction for polyfluoroarenes.[15][16]

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: Workflow for the nucleophilic aromatic substitution of the title compound.

Experimental Protocol: Synthesis of a Phenothiazine Derivative via SNAr Reaction

This protocol is adapted from a similar reaction with octafluorotoluene and provides a representative example of a nucleophilic aromatic substitution.[15]

-

Objective: To synthesize 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine.

-

Reagents: this compound, phenothiazine, potassium carbonate (K₂CO₃), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), phenothiazine (1.0 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Etherification (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily converted to an ether via the Williamson ether synthesis.[5][17][18][19][20] This involves deprotonation of the phenol to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Objective: To synthesize an alkyl aryl ether from this compound.

-

Reagents: this compound, a suitable base (e.g., sodium hydride or potassium carbonate), an alkyl halide (e.g., methyl iodide or ethyl bromide), and a polar aprotic solvent (e.g., DMF or acetone).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (1.1 eq) portion-wise at 0 °C to form the phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, quench with water and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Esterification (Fischer Esterification)

Esterification of this compound can be achieved through reaction with a carboxylic acid or its derivative. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[10][21][22][23][24]

Experimental Protocol: General Procedure for Fischer Esterification

-

Objective: To synthesize an aryl ester from this compound.

-

Reagents: this compound, a carboxylic acid (e.g., acetic acid), a strong acid catalyst (e.g., concentrated sulfuric acid), and a suitable solvent (often the carboxylic acid itself or a non-polar solvent like toluene).

-

Procedure:

-

Combine this compound (1.0 eq) and the carboxylic acid (can be used in excess as the solvent) in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux, and if using a non-polar solvent, use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture and dilute with an organic solvent.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Potential Biological Activity and Signaling Pathway Involvement

Direct studies on the biological activity and signaling pathway involvement of this compound are limited. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, it is important to consider the potential for biological effects.[2][4][25][26][27] Many PFAS compounds are known to be persistent in the environment and can bioaccumulate.[4] Some have been linked to adverse health effects, including endocrine disruption and carcinogenicity.[4][27]

Given its phenolic structure, it is plausible that this compound could interact with cellular signaling pathways in a manner similar to other polyphenols, which are known to modulate pathways involved in inflammation and oxidative stress.[28][29][30] For instance, some fluorinated polyphenols have been investigated as inhibitors of DYRK1A kinase, which is implicated in neuroinflammatory diseases.[28]

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical interaction of a fluorinated phenol with a generic cellular signaling cascade, based on the known activities of other polyphenols. It is important to note that this is a speculative pathway and has not been experimentally validated for this compound.

Caption: A hypothetical signaling pathway illustrating potential anti-inflammatory effects.

Conclusion

This compound is a highly stable and reactive compound with significant potential in various fields of chemical research and development. Its stability is a direct result of its extensive fluorination, while its reactivity is centered around its acidic phenol functionality and the electron-deficient aromatic ring. This guide has provided an overview of its known properties, along with detailed, adaptable protocols for key transformations. While its biological role remains largely unexplored, its structural similarity to other biologically active fluorinated phenols suggests that further investigation into its potential pharmacological effects is warranted. The information presented here serves as a valuable resource for researchers utilizing this versatile building block in their synthetic and developmental endeavors.

References

- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 2. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PFAS - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. 2,3,5,6-四氟-4-三氟甲基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. francis-press.com [francis-press.com]

- 18. orgchemres.org [orgchemres.org]

- 19. youtube.com [youtube.com]

- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 21. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 22. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 23. Fischer Esterification [organic-chemistry.org]

- 24. youtube.com [youtube.com]

- 25. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. epa.gov [epa.gov]

- 27. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 28. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Handling Guidelines for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol (CAS No: 2787-79-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency.

Hazard Identification and Classification

This compound is a fluorinated compound that presents several health hazards. It is classified as an irritant and is harmful if it comes into contact with the skin, eyes, or is inhaled.

GHS Hazard Statements:

Signal Word: Warning[1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for understanding its physical behavior and potential toxicity.

| Property | Value | Reference |

| Molecular Formula | C7HF7O | [2][3][4] |

| Molecular Weight | 234.07 g/mol | [1][3][4] |

| CAS Number | 2787-79-3 | [1][3][4] |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid. | [2][3] |

| Boiling Point | 163-164 °C | [1][2][3] |

| Density | 1.713 g/mL at 25 °C | [1][2] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.414 | [1][2] |

| Storage Temperature | 2 - 8 °C | [2][3] |

Experimental Protocol: Safe Handling and Dispensing

This protocol outlines the standard operating procedure for the safe handling and dispensing of this compound in a laboratory setting.

Objective: To ensure minimal exposure and safe handling of this compound during routine laboratory use.

Materials:

-

This compound

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or face shield

-

Laboratory coat

-

Type ABEK (EN14387) respirator filter or equivalent respiratory protection[1]

-

Chemical fume hood

-

Spatula and weighing paper/container

-

Sealed waste container

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. For procedures with a higher risk of aerosol generation, a respirator is recommended.

-

Place all necessary equipment (balance, spatula, weighing containers, waste container) inside the fume hood.

-

-

Dispensing:

-

Carefully open the container of this compound inside the fume hood.

-

Use a clean spatula to transfer the desired amount of the compound onto a weighing paper or into a suitable container.

-

Avoid generating dust or aerosols. If the compound is a liquid, pour slowly and carefully to prevent splashing.

-

Tightly reseal the stock container immediately after dispensing.

-

-

Post-Dispensing:

-

Clean any minor spills within the fume hood immediately using an appropriate absorbent material.

-

Wipe the spatula and any other contaminated reusable equipment with a suitable solvent and dispose of the cleaning materials in the designated hazardous waste container.

-

Dispose of weighing paper and any other single-use contaminated items in the sealed hazardous waste container.

-

-

Waste Disposal:

-

Dispose of all waste contaminated with this compound in a properly labeled hazardous waste container.

-

Follow institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Wipe down the work surface of the fume hood.

-

Remove gloves and dispose of them in the hazardous waste container.

-

Wash hands thoroughly with soap and water after the procedure.

-

Emergency Procedures

In the event of an accidental exposure or spill, follow the procedures outlined below and in the corresponding workflow diagram.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Visualized Workflows

Emergency Response to a Spill

The following diagram illustrates the logical workflow for responding to a spill of this compound.

Caption: Workflow for emergency response to a spill.

Personal Protective Equipment (PPE) Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: Logic for selecting appropriate PPE.

References

A Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol, a critical fluorinated building block for researchers, scientists, and professionals in drug development and material science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Synonyms

This compound is a highly specialized organofluorine compound. Its synonyms and alternative names are crucial for comprehensive literature and database searches.

-

Systematic Name: this compound

-

Alternative Names:

Physicochemical and Spectroscopic Data

The compound is a colorless, hygroscopic liquid with a faintly phenolic odor.[2] Its key quantitative properties are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇HF₇O | [1][5] |

| Linear Formula | CF₃C₆F₄OH | [3] |

| Molecular Weight | 234.07 g/mol | [1][3][5] |

| Density | 1.713 g/mL at 25 °C | [3][4] |

| Boiling Point | 163-164 °C | [3][4] |

| Refractive Index | n20/D 1.414 | [3][4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |

| Assay Purity | ≥95% | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C7HF7O/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H | [3] |

| InChI Key | HZQGKHUTYHEFBT-UHFFFAOYSA-N | [3] |

| SMILES | Oc1c(F)c(F)c(c(F)c1F)C(F)(F)F | [3] |

Experimental Protocols: Synthesis

The primary reported method for the preparation of this compound involves the use of octafluorotoluene as the starting material.[2]

General Synthesis from Octafluorotoluene

Principle: This synthesis involves a nucleophilic substitution reaction on the aromatic ring of octafluorotoluene. A hydroxyl group replaces one of the fluorine atoms to yield the target phenol. The specific reaction conditions, including the choice of nucleophile, solvent, and temperature, are critical for achieving high yield and purity.

Methodology:

-

Reaction Setup: A solution of octafluorotoluene is prepared in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: A source of hydroxide, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction is typically performed at an elevated temperature to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction is monitored using standard analytical techniques, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and then acidified to protonate the resulting phenoxide. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by distillation to yield this compound as a colorless liquid.

Caption: General synthesis workflow for the target compound.

Applications in Research and Development

The unique chemical properties imparted by its extensive fluorination make this compound a valuable intermediate in several high-tech industries.

Pharmaceutical and Agrochemical Synthesis

This phenol serves as a key building block for introducing the heptafluoro-p-cresol moiety into more complex molecules.[6] The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Its use allows for the fine-tuning of a molecule's physicochemical properties to improve its pharmacokinetic and pharmacodynamic profile.[7]

Advanced Materials and Polymer Science

The compound is utilized in the production of specialty polymers and high-performance coatings.[6] Its exceptional thermal and chemical resistance makes it suitable for creating materials used in harsh environments, such as those encountered in the aerospace and automotive industries.[6] The fluorinated structure contributes to enhanced durability and hydrophobicity in the final polymer products.

Caption: Logical relationships in applications of the title compound.

References

The Acidity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. Due to its extensive fluorination, this compound exhibits significant acidity. This document outlines the theoretical basis for its acidity, provides detailed experimental protocols for pKa determination, and explores its potential biological implications, particularly as a mitochondrial uncoupler.

Core Concepts: Acidity and pKa of Fluorinated Phenols

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge of the phenoxide ion, thereby increasing its stability and enhancing the acidity of the parent phenol. Fluorine is a highly electronegative atom, and the presence of multiple fluorine atoms and a trifluoromethyl group (-CF3) on the phenolic ring of this compound dramatically increases its acidity compared to phenol. The cumulative inductive effect of these substituents makes the phenoxide ion exceptionally stable, resulting in a significantly lower pKa.

Quantitative Data

An experimentally determined pKa for this compound is not available in the reviewed literature. However, the expected strong acidity can be inferred by comparing the pKa values of related, less fluorinated phenols.

| Compound | Structure | pKa |

| Phenol | C₆H₅OH | ~10 |

| 4-Fluorophenol | FC₆H₄OH | 9.95 |

| 2,3,5,6-Tetrafluorophenol | HOC₆F₄H | 7.83 |

| Pentafluorophenol | C₆F₅OH | 5.5 |

| 4-(Trifluoromethyl)phenol | HO-C₆H₄-CF₃ | 8.7 |

| This compound | HOC₆F₄CF₃ | Predicted to be < 5.5 |

Table 1: Comparison of pKa values of selected phenols. The pKa of this compound is predicted based on the acidifying effects of fluorine and trifluoromethyl substituents.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value for a highly acidic compound like this compound requires precise experimental techniques. The following are detailed protocols for three common methods.

Potentiometric Titration

This classic method involves the titration of the acidic phenol with a strong base and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the compound's hydrophobicity, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in the same solvent system.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the phenol solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant (strong base) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

-

UV-Vis Spectrophotometry

This method relies on the different ultraviolet-visible absorption spectra of the protonated and deprotonated forms of the phenol.

Methodology:

-

Spectral Acquisition:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol.

-

Prepare a stock solution of this compound.

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of test solutions with the same total phenol concentration.

-

Record the UV-Vis absorption spectrum (typically 200-400 nm) for each test solution.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance difference between the acidic (fully protonated) and basic (fully deprotonated) forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenol. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹³C, or ¹⁹F) as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffered solutions of this compound across a range of pH values.

-

A constant concentration of the phenol should be used in all samples.

-

-

NMR Data Acquisition:

-

Acquire high-resolution ¹H, ¹³C, or ¹⁹F NMR spectra for each sample. The chemical shifts of nuclei close to the hydroxyl group are most sensitive to the protonation state.

-

-

Data Analysis:

-

Plot the chemical shift of a sensitive nucleus against the pH of the solution.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Biological Implications: Mitochondrial Uncoupling

Highly acidic, lipophilic phenols are known to act as protonophores, which can uncouple oxidative phosphorylation in mitochondria.[3] This process involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling activity can have significant biological effects and is an area of interest in drug development.

The proposed mechanism for the uncoupling activity of this compound is illustrated below.

References

Navigating the Acquisition of Perfluoro-p-cresol: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Procurement of Perfluoro-p-cresol.

Executive Summary

Perfluoro-p-cresol, a fully fluorinated derivative of p-cresol, is not a commercially available stock chemical. Extensive searches for suppliers of this specific compound have yielded no commercial sources, indicating its status as a specialty chemical that requires custom synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement process for Perfluoro-p-cresol, including identifying potential custom synthesis partners and outlining the general workflow for acquiring such compounds. Additionally, as a point of reference, technical data for the partially fluorinated and commercially available analogue, 3-Fluoro-p-cresol, is provided.

Commercial Unavailability of Perfluoro-p-cresol

Direct inquiries and searches for Perfluoro-p-cresol through major chemical supplier databases and platforms have confirmed its absence from their catalogs. This lack of ready availability suggests that the compound is not produced on a large scale and is likely of primary interest for specialized research and development applications. Therefore, researchers seeking to investigate the properties and potential applications of Perfluoro-p-cresol must engage with companies specializing in custom chemical synthesis.

Custom Synthesis of Fluorinated Compounds

The synthesis of perfluorinated aromatic compounds is a complex and specialized area of organic chemistry. The introduction of multiple fluorine atoms onto an aromatic ring requires specific expertise and handling of potentially hazardous reagents.[1] Fortunately, a number of companies have core competencies in fluorination chemistry and offer custom synthesis services to the pharmaceutical, agrochemical, and materials science industries.

Key Considerations for Custom Synthesis:

-

Expertise in Fluorination: Select a partner with demonstrated experience in the synthesis of complex fluorinated molecules.

-

Scale-up Capabilities: Consider future needs for larger quantities of the compound.

-

Analytical Capabilities: Ensure the supplier can provide comprehensive analytical data to confirm the identity and purity of the final product.

-

Confidentiality: A non-disclosure agreement (NDA) is standard practice to protect intellectual property.

Potential Custom Synthesis Suppliers

The following companies are established providers of custom synthesis services with a specialization in fluorinated compounds:

-

Amfluoro: Focuses on fluorinated reagents and a wide range of organofluorine compounds, offering custom synthesis from laboratory to commercial scale.[2][3]

-

Aceschem: Provides custom synthesis of fine chemicals, intermediates, and novel scaffolds, with expertise in fluorination at all stages of a synthetic pathway.[4]

-

BOC Sciences: Offers specialized fluorine chemistry services, including custom synthesis, compound screening, and process optimization.[]

-

Exfluor Research Corporation: Specializes in direct fluorination technology to produce a variety of fluorocarbons and offers custom synthesis services.[6]

-

Chemie Brunschwig: Actively engaged in custom synthesis with a particular expertise in aromatic, heterocyclic, and fluorinated compounds.[7]

-

FluoroMed: Core technology is the production of fluorine-containing products by the direct fluorination of hydrocarbons.

-

FluoRok: A spin-out of the University of Oxford with a focus on developing new disruptive fluorinating technologies.[8]

-

Gujarat Fluorochemicals Limited: A major player in the fluorochemicals market with a global presence.[9]

Illustrative Technical Data: 3-Fluoro-p-cresol

To provide researchers with an example of the type of technical information that can be expected for a fluorinated cresol derivative, the following table summarizes the properties of the commercially available compound, 3-Fluoro-p-cresol.

| Property | Value | Reference |

| CAS Number | 452-78-8 | [10] |

| Molecular Formula | C₇H₇FO | [10] |

| Molecular Weight | 126.13 g/mol | [10] |

| Appearance | White to light yellow to light orange powder to lump | [10] |

| Purity | ≥ 98% (GC) | [10] |

| Melting Point | 29 °C | [10] |

| Boiling Point | 196 °C | [10] |

| Density | 1.17 g/mL | [10] |

| Refractive Index | n20/D 1.51 | [10] |

Experimental Protocols and Methodologies

Due to the non-commercial nature of Perfluoro-p-cresol, specific experimental protocols for its use are not publicly available. Researchers who procure this compound via custom synthesis will be the first to develop and publish such methodologies.

For general guidance on handling and deoxyfluorination of phenols, which may be relevant to the synthesis or subsequent reactions of fluorinated phenols, the following literature can be consulted:

-

Deoxyfluorination of Phenols: A versatile method for the synthesis of functionally complex small-molecule aryl fluorides is the deoxyfluorination of phenols using reagents like PhenoFluor.[11][12]

Visualizing the Path to Procurement and Synthesis

Workflow for Acquiring a Custom-Synthesized Compound

The following diagram illustrates the typical workflow for a researcher to obtain a custom-synthesized chemical like Perfluoro-p-cresol.

Caption: Workflow for Acquiring a Custom-Synthesized Compound.

Conceptual Synthetic Pathway for a Perfluorinated Phenol

While the exact synthetic route to Perfluoro-p-cresol would be developed by the custom synthesis provider, the following diagram illustrates a conceptual, multi-step pathway that is often employed for the synthesis of polyfluorinated phenol compounds. This serves as a hypothetical example for educational purposes.[13]

Caption: Conceptual Synthesis of a Perfluorinated Phenol.

References

- 1. chimia.ch [chimia.ch]

- 2. amfluoro.com [amfluoro.com]

- 3. amfluoro.com [amfluoro.com]

- 4. aceschem.com [aceschem.com]

- 6. exfluor.com [exfluor.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. fluorok.com [fluorok.com]

- 9. HPF Companies, Top HPF Industry Manufacturers [marketsandmarkets.com]

- 10. chemimpex.com [chemimpex.com]

- 11. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol, a key fluorinated building block in modern organic synthesis. It details the compound's physicochemical properties, provides an in-depth experimental protocol for its synthesis from octafluorotoluene, and explores its applications, particularly in the synthesis of advanced polymers and as a crucial intermediate in pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms imparts unique characteristics, such as enhanced thermal stability, chemical resistance, and metabolic stability, making this phenol a valuable tool for medicinal chemists and materials scientists. This guide also includes a discussion of its reactivity and provides illustrative diagrams to clarify synthetic pathways and logical relationships.

Introduction

This compound, also known as α,α,α,2,3,5,6-heptafluoro-p-cresol or perfluoro-p-cresol, is a highly specialized organofluorine compound. Its structure, featuring a perfluorinated aromatic ring with a trifluoromethyl group, bestows upon it a unique combination of chemical stability and reactivity.[1] The strategic introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[2] This phenol serves as a versatile intermediate in the synthesis of a wide array of fluorinated compounds, finding applications in high-performance coatings, specialty polymers, and the development of novel pharmaceuticals and agrochemicals.[1][3]

Physicochemical Properties

This compound is a colorless liquid with a faint phenolic odor and hygroscopic properties.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2787-79-3 | [5] |

| Molecular Formula | C₇HF₇O | [5] |

| Molecular Weight | 234.07 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 163-164 °C (lit.) | [5] |

| Density | 1.713 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.414 (lit.) | [5] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [4] |

| SMILES String | Oc1c(F)c(F)c(c(F)c1F)C(F)(F)F | [5] |

| InChI Key | HZQGKHUTYHEFBT-UHFFFAOYSA-N | [5] |

Synthesis

A reliable method for the synthesis of this compound involves the reaction of octafluorotoluene with potassium hydroxide in tert-butanol. This method provides a good yield of the desired product.[1]

Experimental Protocol: Synthesis from Octafluorotoluene[1]

Materials:

-

Octafluorotoluene

-

Potassium hydroxide (KOH)

-

tert-Butanol (freshly distilled)

-

Nitrogen gas

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 6 g (0.021 mole) of octafluorotoluene, 3.8 g (0.068 mole) of potassium hydroxide, and 50 ml of freshly distilled t-butanol is heated under reflux for 14 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is filtered to separate the solid product.

-

The solid is then dissolved in diethyl ether.

-

The ether solution is washed, dried over anhydrous sodium sulfate, and filtered.

-

The ether is removed by distillation to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

This synthesis route is advantageous as it preferentially yields the para-substituted product due to the directing effects of the trifluoromethyl group.

Figure 1. Synthesis of this compound.

Spectroscopic Data

For 2,3,5,6-Tetrafluorophenol:

-

¹H NMR (89.56 MHz, CDCl₃): δ 6.647 (m), 5.64 (br s, OH) ppm.[6]

-

Mass Spectrum (EI): Molecular ion (M⁺) at m/z 166.[7]

-

IR Spectrum: Key absorptions for the hydroxyl group (O-H stretch) and the fluorinated aromatic ring (C-F and C=C stretches) are expected.[8]

Researchers are advised to acquire and interpret full spectroscopic data for this compound to confirm its identity and purity in their own experimental work.

Reactivity and Applications

The reactivity of this compound is characterized by the phenolic hydroxyl group and the highly fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group increases the acidity of the phenol compared to its non-fluorinated analog.

Polymer Synthesis

A significant application of this phenol is in the synthesis of specialty polymers. It can undergo polymerization to form poly-p-oxyperfluorobenzylene, a polymer with high thermal stability and chemical resistance.[1]

Materials:

-

This compound

-

5% aqueous sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

Approximately 1 g of this compound and 15 ml of 5% aqueous sodium bicarbonate are heated under reflux for 17 hours.

-

The resulting white polymeric solid is separated by filtration.

-

The solid is washed extensively with hot water and then dried.

-

For further purification, the polymer can be dissolved in diethyl ether, filtered, and the solvent removed under vacuum.

Figure 2. Polymerization of this compound.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique electronic properties and steric profile of the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety make it a valuable building block in the design of bioactive molecules.[9] Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the acidity and binding interactions of the final compound.[2]

The phenolic hydroxyl group can readily undergo etherification. A general protocol for the Williamson ether synthesis is provided below, which can be adapted for this compound.

General Protocol for Williamson Ether Synthesis: [4][9]

-

The phenol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF).

-

An alkyl halide (e.g., an alkyl iodide or bromide) is added to the resulting phenoxide.

-

The reaction mixture is heated to drive the Sₙ2 reaction to completion.

-

Workup typically involves extraction and purification by chromatography or distillation.

References

- 1. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR [m.chemicalbook.com]

- 7. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]

- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol, also known as perfluoro-p-cresol, is a highly fluorinated organic compound with significant potential as a building block in medicinal chemistry, materials science, and agrochemical synthesis.[1][2][3] Its unique electronic and physical properties, imparted by the dense fluorine substitution, make it a valuable precursor for the synthesis of novel polymers, high-performance coatings, and biologically active molecules.[2] These application notes provide detailed synthetic routes and experimental protocols for the preparation of this versatile fluorinated phenol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and downstream applications of the compound.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇HF₇O | |

| Molecular Weight | 234.07 g/mol | |

| CAS Number | 2787-79-3 | |

| Appearance | Colorless liquid | [1] |

| Odor | Faintly phenolic | [1] |

| Boiling Point | 163-164 °C | |

| Density | 1.713 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.414 | |

| Flash Point | 82 °C (closed cup) |

Synthetic Routes

The preparation of this compound can be achieved via a two-step synthesis starting from the readily available octafluorotoluene. This method involves the formation of a t-butyl ether intermediate, followed by its thermal decomposition to yield the desired phenol.[1]

Synthetic Scheme

A visual representation of the synthetic pathway is provided below.

Caption: Synthesis of this compound from octafluorotoluene.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.[1]

Part 1: Synthesis of 1-t-Butoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Materials:

-

Octafluorotoluene (6 g, 0.021 mole)

-

Potassium hydroxide (3.8 g, 0.068 mole)

-

t-Butanol (50 ml, freshly distilled)

-

Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add octafluorotoluene, potassium hydroxide, and freshly distilled t-butanol.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Maintain the reflux for 14 hours.

-

After cooling, the reaction mixture can be further processed to isolate the intermediate ether. However, for the synthesis of the final product, direct thermal decomposition of the crude product is often performed.

Part 2: Synthesis of this compound via Thermal Decomposition

Materials:

-

Crude 1-t-Butoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene from Part 1

-

Distillation apparatus

Procedure:

-

The crude reaction mixture containing 1-t-butoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is subjected to thermal decomposition.

-

This is typically achieved by heating the material, which leads to the elimination of isobutylene and the formation of the desired phenol.

-

The product, this compound, can then be purified by distillation.

Quantitative Data: The overall yield of this compound from octafluorotoluene is reported to be in the range of 70-75%.[1]

Applications and Further Reactions